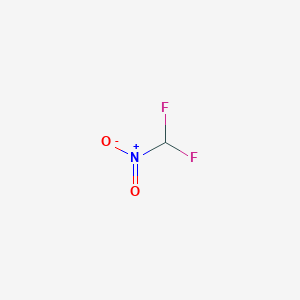

Difluoronitromethane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Difluoronitromethane is a useful research compound. Its molecular formula is CHF2NO2 and its molecular weight is 97.021 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

Difluoronitromethane serves as a valuable building block in organic synthesis. Its unique properties allow for the formation of various derivatives and complex molecules. Here are some notable applications:

- C-C Bond Formation : DFNM has been utilized in reactions that form carbon-carbon bonds, specifically through aldol reactions. Recent studies have demonstrated its effectiveness when used with Lewis base catalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to create difluoronitromethylated oxindoles with high yields and atom economy under mild conditions .

- Synthesis of Nitroalkanes : DFNM is involved in the synthesis of nitroalkanes, which are crucial intermediates in the production of pharmaceuticals and agrochemicals. The compound's fluorinated nature enhances the reactivity and selectivity of these reactions .

- Formation of Unsaturated Ketones : DFNM can be eliminated in reactions to yield trifluoromethyl-substituted unsaturated ketones, which are valuable intermediates for further synthetic transformations .

Pharmaceutical Applications

The pharmaceutical industry has shown interest in fluorinated compounds due to their unique biological properties. DFNM is particularly relevant for:

- Drug Development : Compounds derived from DFNM are being explored for their potential use as pharmaceuticals, especially those targeting specific enzymes or pathways due to their unique electronic properties imparted by fluorine atoms .

- Agrochemical Intermediates : The synthesis of fluorinated pesticides has been enhanced by using DFNM as a precursor, leading to compounds with improved efficacy and reduced environmental impact .

Case Study 1: Aldol Reactions

In a study by Wolf et al., DFNM was used in the insertion reaction with isatins to produce difluoronitromethylated oxindoles. This reaction showcased the compound's ability to participate in complex catalytic processes while maintaining high yields and selectivity .

Case Study 2: Nitroalkane Synthesis

Research highlighted the utility of DFNM in synthesizing various nitroalkanes through nucleophilic substitutions. These nitroalkanes are essential for developing new pharmaceuticals and agrochemicals, demonstrating the compound's versatility as a synthetic intermediate .

Comparative Data Table

Analyse Chemischer Reaktionen

Thermal Decomposition Pathways

Fluorinated nitro compounds like DFTNAN exhibit distinct thermal stability trends influenced by fluorine substitution. For example:

-

Fluorine atoms lower bond dissociation energies in nitro groups, shifting decomposition pathways .

-

In DFTNAN, the para-nitro group becomes the primary trigger bond for decomposition, releasing NO2 radicals and inducing ring-opening reactions .

-

Difluoronitromethane may similarly undergo C-N bond cleavage under heat, producing fluorinated radicals (e.g., CF2H⋅) and nitrogen oxides.

Redox Behavior

Fluorinated nitroalkanes often participate in redox reactions due to the electron-withdrawing effects of fluorine:

-

The nitro group (-NO2) can act as an oxidizing agent, reducing to -NH2 or -NO in the presence of reducing agents .

-

Fluorine’s electronegativity may stabilize intermediate radicals, altering reaction kinetics compared to non-fluorinated analogs .

Hydrolysis and Solvolysis

While specific data for CF2HNO2 are unavailable, PFAS studies suggest:

-

Fluorinated compounds resist hydrolysis due to strong C-F bonds .

-

Nitromethane derivatives typically hydrolyze slowly in acidic or basic conditions, forming carboxylic acids or nitrites.

Reactivity with Nucleophiles

Nitro groups are susceptible to nucleophilic attack. For this compound:

-

Potential reactions with amines or thiols could yield fluorinated imines or sulfonamides.

-

Steric and electronic effects from fluorine might hinder or redirect these interactions.

Comparative Reaction Table

Research Gaps and Recommendations

Existing literature lacks direct studies on this compound. To advance understanding:

-

Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds.

-

Perform DFT calculations to map potential reaction pathways.

-

Explore solvent effects on nitro-group reactivity in fluorinated environments.

For authoritative data, consult specialized databases like Reaxys or SciFinder, or peer-reviewed journals focusing on fluorinated nitro compounds.

Eigenschaften

CAS-Nummer |

1493-05-6 |

|---|---|

Molekularformel |

CHF2NO2 |

Molekulargewicht |

97.021 g/mol |

IUPAC-Name |

difluoro(nitro)methane |

InChI |

InChI=1S/CHF2NO2/c2-1(3)4(5)6/h1H |

InChI-Schlüssel |

RDIQWSIKQQEQDB-UHFFFAOYSA-N |

SMILES |

C([N+](=O)[O-])(F)F |

Kanonische SMILES |

C([N+](=O)[O-])(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.